

Application Notes: Sodium Hydride as a Strong Base in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium hydride*

Cat. No.: *B050883*

[Get Quote](#)

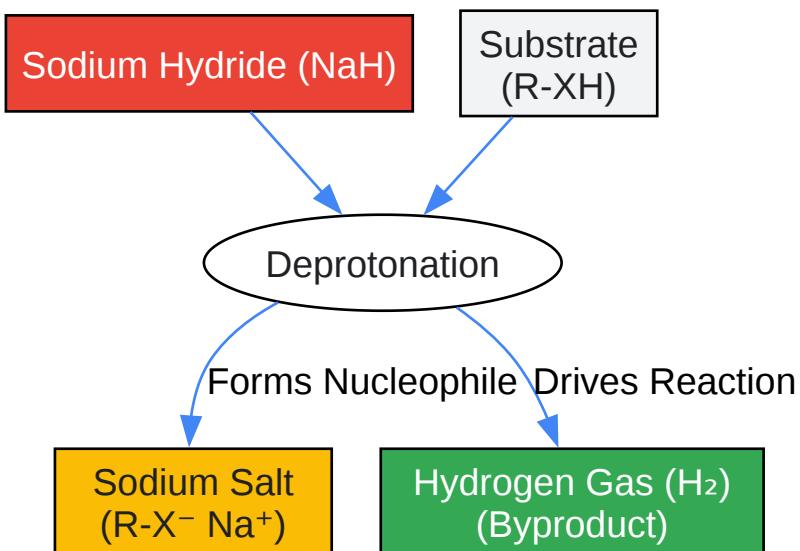
Introduction

Sodium hydride (NaH) is a powerful, non-nucleophilic strong base widely utilized in organic synthesis.^{[1][2]} It is a saline hydride, composed of Na⁺ and H⁻ ions, and is typically supplied as a gray powder dispersed in mineral oil (commonly 60% w/w) to ensure safer handling.^{[3][4]} Its primary role is to deprotonate a vast range of Brønsted acids, including those with O-H, N-H, S-H, and acidic C-H bonds.^{[5][6]} The key advantage of using NaH is that the only byproduct of the deprotonation is hydrogen gas (H₂), which evolves from the reaction mixture, driving the acid-base equilibrium to completion.^{[7][8]} This irreversible nature makes it highly effective for generating nucleophiles for subsequent reactions.

Physicochemical Properties

Sodium hydride's utility is a direct consequence of its distinct physical and chemical properties. It is an ionic material, insoluble in all organic solvents, meaning reactions occur at the surface of the solid.^{[5][6]} It reacts violently with water and protic solvents, necessitating the use of anhydrous conditions and inert atmospheres (e.g., argon or nitrogen) during handling and in reactions.^{[3][9]}

Property	Value	Citations
Chemical Formula	NaH	[3][5]
Molar Mass	23.998 g/mol	[5]
Appearance	White to pale gray solid	[5][10]
Density	1.39 g/cm ³	[5]
Melting Point	800 °C (decomposes)	[10][11]
Solubility	Insoluble in organic solvents; reacts with water	[3][5]
pKa of H ₂ (conjugate acid)	~35	[2]


Key Applications in Organic Synthesis

Sodium hydride's high basicity makes it an indispensable reagent for a variety of critical transformations in modern organic synthesis.

Deprotonation of Alcohols, Phenols, and Thiols

NaH is exceptionally effective at deprotonating alcohols, phenols, and thiols to form the corresponding sodium alkoxides, phenoxides, and thiolates.[6][12] These resulting anions are potent nucleophiles used in numerous subsequent reactions, most notably the Williamson ether synthesis.[7][13]

Logical Relationship: NaH as a Deprotonating Agent

[Click to download full resolution via product page](#)

Caption: General deprotonation scheme using **Sodium Hydride**.

Williamson Ether Synthesis

This classic reaction involves the deprotonation of an alcohol by NaH to form an alkoxide, which then acts as a nucleophile in an S_n2 reaction with a primary alkyl halide to form an ether. [13][14] The use of NaH ensures complete and irreversible formation of the alkoxide, maximizing the yield of the subsequent substitution step.[7]

Quantitative Data for Williamson Ether Synthesis

Alcohol	Alkylation Agent	NaH (equiv)	Solvent	Temp (°C)	Time (h)	Yield (%)	Citations
3-Butyn-1-ol	1-(chloromethyl)-4-methoxybenzene	1.01	THF/DMF	-8 to 2	4	90-95	[15]
Indole	Benzyl chloride	1.1	HMPA	0 to RT	8-15	91-93	[16]
(1S,2S)-2-methoxy-1,2-diphenylethanol	bis(2-tosyloxyethyl)ether	1.37	THF	RT	5	71	[17]

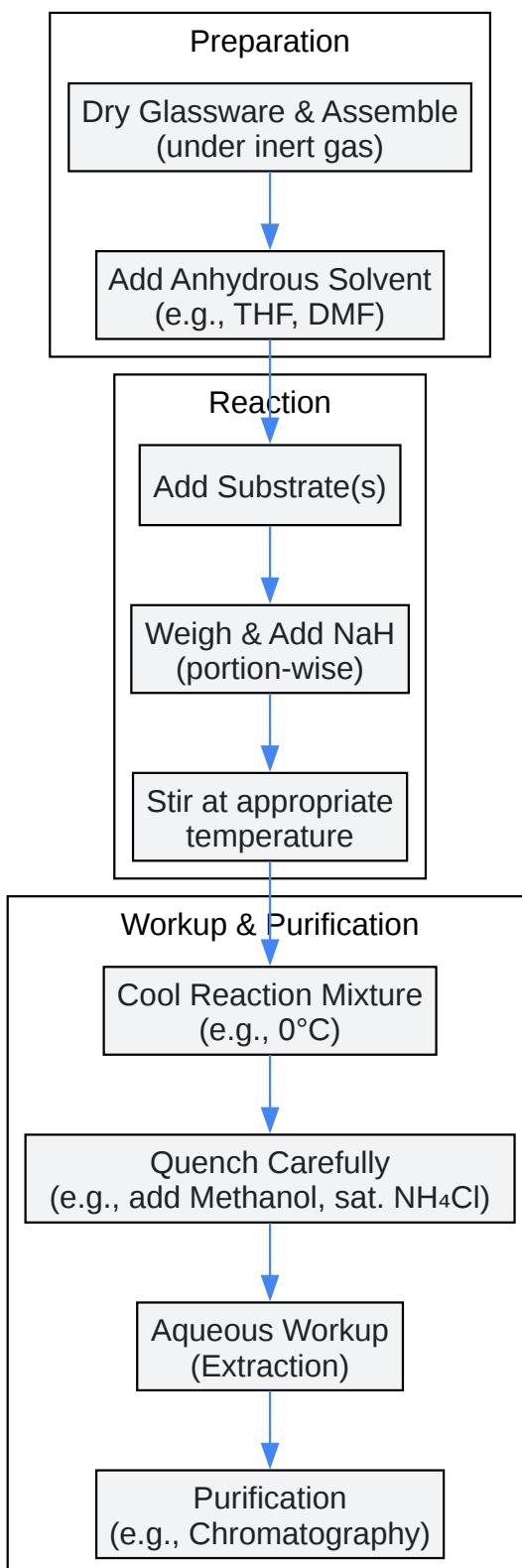
Condensation Reactions

NaH is a base of choice for promoting various condensation reactions that rely on the formation of enolates from carbonyl compounds.[5][6]

- Claisen Condensation: Used to form β -keto esters from the reaction between two ester molecules. The use of a strong base like NaH can improve yields compared to alkoxides like sodium ethoxide.[18][19]
- Dieckmann Condensation: An intramolecular version of the Claisen condensation that forms cyclic β -keto esters.[4][5]
- Other Condensations: NaH is also employed in Stobbe, Darzens, and aldol-type condensation reactions.[5][6][20]

Quantitative Data for Claisen Condensation

Ketone	Ester	NaH (equiv)	Solvent	Conditions	Yield (%)	Citations
Acetophenone derivative	Ester derivative	4.0	THF	Reflux, 24h	>80 (crude)	[21]
General Ketone (39)	General Ester (40)	-	THF	Catalytic Dibenzo-18-crown-6	~100	[17]


Formation of Ylides

NaH is used to deprotonate sulfonium salts to generate sulfur ylides.[5][6] These ylides are key reagents in reactions like the Johnson–Corey–Chaykovsky reaction, which is used to synthesize epoxides from ketones or aldehydes.[4][5]

Experimental Protocols

Safety Preamble: **Sodium hydride** reacts violently with water, releasing flammable hydrogen gas which can ignite spontaneously.[9] All manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen).[3][9] Personal protective equipment (flame-retardant lab coat, safety goggles, appropriate gloves) is mandatory.[9][22] Work should be conducted in a chemical fume hood, away from water sources.[23]

Workflow: Typical Reaction using **Sodium Hydride**

[Click to download full resolution via product page](#)

Caption: Standard experimental workflow for NaH-mediated reactions.

Protocol 1: General Deprotonation of an Alcohol and Williamson Ether Synthesis

This protocol is adapted from the synthesis of 1-((but-3-yn-1-yloxy)methyl)-4-methoxybenzene.
[15]

Materials:

- 3-Butyn-1-ol (1.0 equiv)
- 1-(chloromethyl)-4-methoxybenzene (1.1 equiv)
- **Sodium hydride** (NaH), 60% dispersion in mineral oil (1.01 equiv)
- Anhydrous Tetrahydrofuran (THF)
- Anhydrous Dimethylformamide (DMF)
- Saturated aqueous NH₄Cl solution

Procedure:

- **Setup:** Equip a dry, three-necked round-bottomed flask with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the procedure.
- **Solvent Addition:** Charge the flask with anhydrous THF and anhydrous DMF (1:1 mixture). Cool the flask to -10 °C using an ice-brine bath.
- **Reagent Addition:** Add 3-butyn-1-ol (1.0 equiv) and 1-(chloromethyl)-4-methoxybenzene (1.1 equiv) to the cooled solvent via syringe.
- **Base Addition:** Carefully weigh the NaH dispersion and add it to the stirred reaction mixture in one portion. Vigorous bubbling (H₂ evolution) and a slight exotherm will be observed.
- **Reaction:** Maintain the reaction mixture at approximately -8 °C for 1 hour, then replace the cooling bath with an ice-water bath (internal temperature ~2 °C) and stir for an additional 3 hours.

- Quenching: Once the reaction is complete (monitored by TLC), slowly pour the reaction mixture into a beaker containing stirred, ice-cold saturated aqueous NH₄Cl solution to quench the excess NaH.
- Workup: Transfer the quenched mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
- Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography to yield the desired ether.

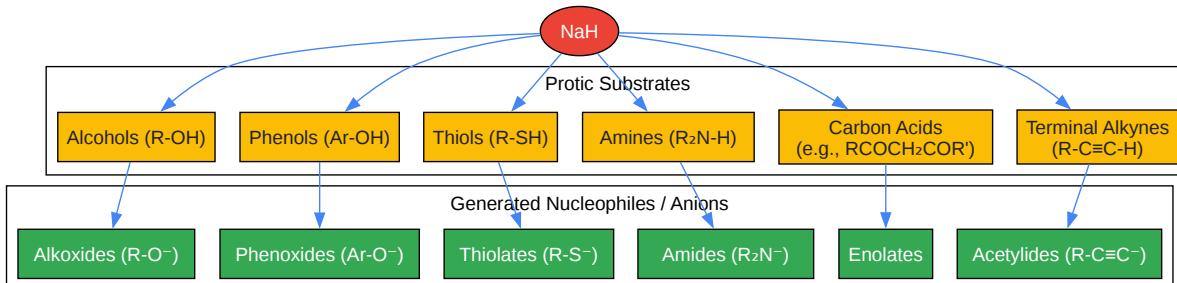
Protocol 2: Claisen Condensation

This protocol is adapted from a procedure for the synthesis of 2-(2-phenylethyl)chromone precursors.[21]

Materials:

- Substituted Acetophenone (1.0 equiv)
- Ester (1.5 equiv)
- **Sodium hydride** (NaH), 60% dispersion in mineral oil (4.0 equiv)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous NH₄Cl solution

Procedure:


- Setup: In a dry, inert atmosphere flask equipped with a reflux condenser and magnetic stir bar, add **sodium hydride** (4.0 equiv).
- Enolate Formation: Add anhydrous THF to create a slurry. Heat the slurry to reflux.
- Substrate Addition: Dissolve the acetophenone (1.0 equiv) in anhydrous THF and add it dropwise to the refluxing NaH slurry over 10 minutes. Allow the mixture to reflux for an additional hour to ensure complete enolate formation.

- Electrophile Addition: Cool the solution to room temperature. Add the ester (1.5 equiv) dropwise over 15 minutes.
- Reaction: Stir the resulting solution at room temperature for 24 hours.
- Quenching: Carefully pour the reaction mixture over a saturated aqueous NH₄Cl solution.
- Workup: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude β-diketone product, which can be used in subsequent steps.

Safety and Handling

- Reactivity: NaH is highly reactive and pyrophoric in air, especially the pure, oil-free solid.[\[3\]](#) [\[10\]](#) It reacts violently with water and other protic sources to produce flammable H₂ gas.[\[3\]](#)
- Storage: Store NaH in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated area away from water and moisture.[\[22\]](#)[\[24\]](#)
- Handling: Always handle NaH in an inert atmosphere glovebox or for brief periods under a positive flow of inert gas.[\[9\]](#) Use non-sparking tools.[\[24\]](#) The mineral oil from the dispersion can be washed away with a hydrocarbon solvent like hexane, but this increases its pyrophoricity.[\[9\]](#)
- Spills: In case of a spill, do NOT use water.[\[25\]](#) Cover the spill with dry sand, dry lime, or soda ash and place it in a covered container for disposal.[\[24\]](#)
- Disposal: Unreacted NaH must be quenched carefully. This is typically done by slowly adding a proton source like isopropanol or methanol to a cooled, diluted suspension of the NaH in an inert solvent like THF, followed by the slow addition of water.

Scope of Sodium Hydride as a Base

[Click to download full resolution via product page](#)

Caption: Scope of NaH in deprotonating various functional groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Solved Sodium hydride (NaH) is used as a non-nucleophilic | Chegg.com [chegg.com]
- 2. Illustrated Glossary of Organic Chemistry - Sodium hydride (NaH) [chem.ucla.edu]
- 3. Sodium hydride Formula - Sodium hydride Uses, Properties, Structure and Formula [softschools.com]
- 4. Sodium Hydride (NaH) [benchchem.com]
- 5. Sodium hydride - Wikipedia [en.wikipedia.org]
- 6. Sodium_hydride [chemeurope.com]
- 7. orgosolver.com [orgosolver.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. Sodium hydride | 7646-69-7 [chemicalbook.com]
- 11. Sodium hydride - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. proprep.com [proprep.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. Claisen Condensation [organic-chemistry.org]
- 19. ChemicalDesk.Com: Claisen Condensation [allchemist.blogspot.com]
- 20. fiveable.me [fiveable.me]
- 21. An efficient procedure for the preparation of natural products bearing the 2-(2-phenylethyl)chromone skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dept.harpercollege.edu [dept.harpercollege.edu]
- 23. alkalimetals.com [alkalimetals.com]
- 24. nj.gov [nj.gov]
- 25. SODIUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- To cite this document: BenchChem. [Application Notes: Sodium Hydride as a Strong Base in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b050883#using-sodium-hydride-as-a-strong-base-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com